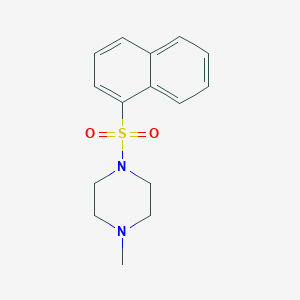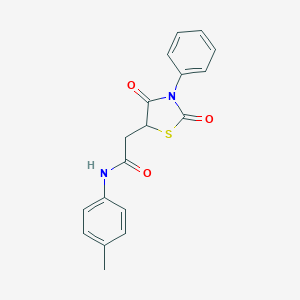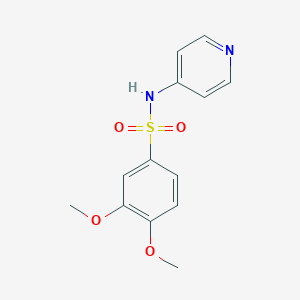![molecular formula C16H9Cl2NO3S B246300 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl thiophene-2-carboxylate](/img/structure/B246300.png)
4-[(3,5-dichloropyridin-2-yl)oxy]phenyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-dichloropyridin-2-yl)oxy]phenyl thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester typically involves the esterification of thiophene-2-carboxylic acid with 4-(3,5-dichloropyridin-2-yloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dichloropyridin-2-yl)oxy]phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-[(3,5-dichloropyridin-2-yl)oxy]phenyl thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler derivative with similar chemical properties.
4-(3,5-Dichloropyridin-2-yloxy)phenol: The phenol precursor used in the synthesis.
Suprofen: A thiophene derivative used as a nonsteroidal anti-inflammatory drug.
Uniqueness
4-[(3,5-dichloropyridin-2-yl)oxy]phenyl thiophene-2-carboxylate is unique due to its combined structural features of the thiophene ring and the dichloropyridinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H9Cl2NO3S |
|---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
[4-(3,5-dichloropyridin-2-yl)oxyphenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C16H9Cl2NO3S/c17-10-8-13(18)15(19-9-10)21-11-3-5-12(6-4-11)22-16(20)14-2-1-7-23-14/h1-9H |
InChI Key |
KLSHNQWNFAHPDR-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246219.png)
![1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246222.png)
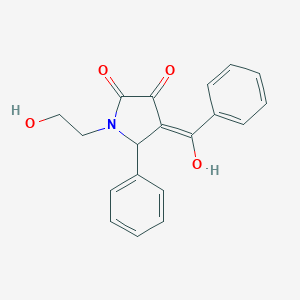
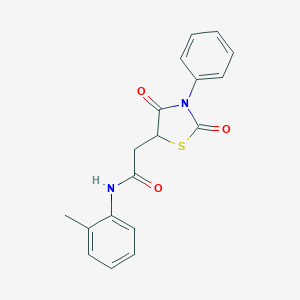
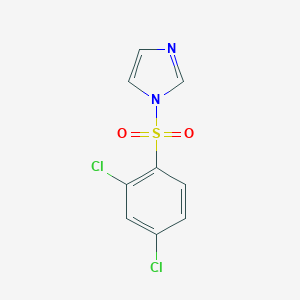
![1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)
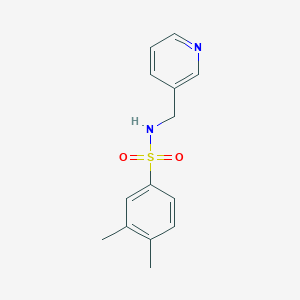
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246240.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)
![2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246245.png)
